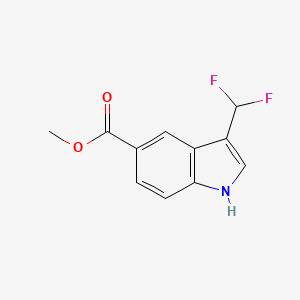
Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate typically involves the difluoromethylation of an indole precursor. One common method is the reaction of an indole derivative with a difluoromethylating agent under specific conditions. For example, the difluoromethylation can be achieved using difluoromethyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as palladium or copper can be used to facilitate the difluoromethylation process, making it more efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced stability and efficacy.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
Uniqueness
Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate is unique due to its indole core structure combined with the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it more stable and potentially more active than similar compounds. The presence of the indole ring also allows for a wider range of chemical modifications, enhancing its versatility in various applications .
Properties
Molecular Formula |
C11H9F2NO2 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H9F2NO2/c1-16-11(15)6-2-3-9-7(4-6)8(5-14-9)10(12)13/h2-5,10,14H,1H3 |
InChI Key |
XCISYVNETBOACT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


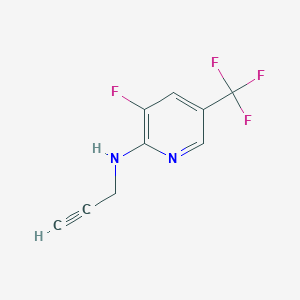
![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)
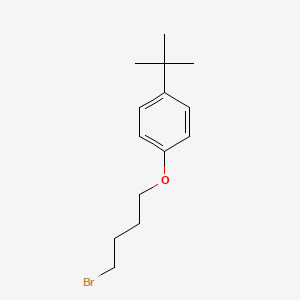
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)

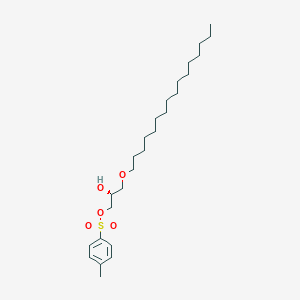
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
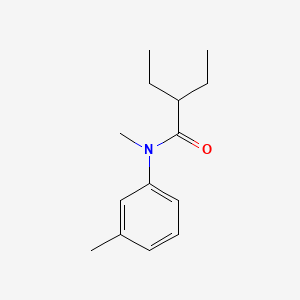
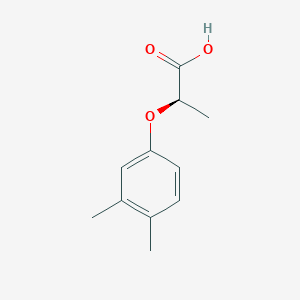
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)

